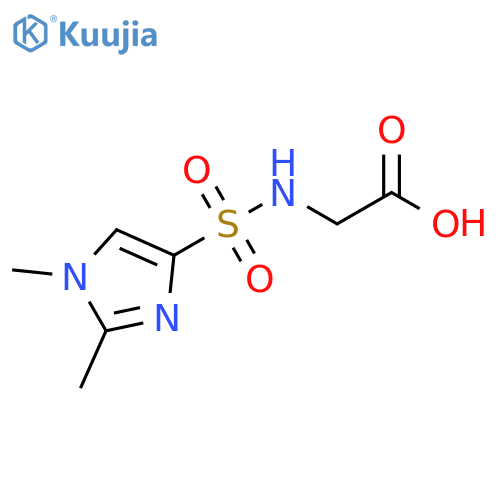

Cas no 1235439-62-9 (2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid)

1235439-62-9 structure

商品名:2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid

CAS番号:1235439-62-9

MF:C7H11N3O4S

メガワット:233.244940042496

CID:4579534

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic Acid

- 2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid

-

- インチ: 1S/C7H11N3O4S/c1-5-9-6(4-10(5)2)15(13,14)8-3-7(11)12/h4,8H,3H2,1-2H3,(H,11,12)

- InChIKey: JREPJLHMPBZKRG-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)CNS(C1=CN(C)C(C)=N1)(=O)=O

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D474965-250mg |

2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic Acid |

1235439-62-9 | 250mg |

$ 275.00 | 2022-06-05 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054005-5g |

2-(1,2-Dimethyl-1H-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95% | 5g |

¥5340.0 | 2023-04-04 | |

| Aaron | AR01A88Q-100mg |

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95% | 100mg |

$140.00 | 2025-02-09 | |

| Aaron | AR01A88Q-5g |

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95% | 5g |

$1274.00 | 2023-12-16 | |

| A2B Chem LLC | AV55758-1g |

2-(1,2-Dimethyl-1h-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95% | 1g |

$366.00 | 2024-04-20 | |

| 1PlusChem | 1P01A80E-250mg |

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95% | 250mg |

$194.00 | 2025-03-04 | |

| 1PlusChem | 1P01A80E-1g |

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95% | 1g |

$444.00 | 2025-03-04 | |

| 1PlusChem | 1P01A80E-5g |

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95% | 5g |

$1185.00 | 2023-12-25 | |

| A2B Chem LLC | AV55758-50mg |

2-(1,2-Dimethyl-1h-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95% | 50mg |

$91.00 | 2024-04-20 | |

| Chemenu | CM471994-250mg |

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid |

1235439-62-9 | 95%+ | 250mg |

$162 | 2022-09-03 |

2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid 関連文献

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Soichiro Tsuda Soft Matter, 2014,10, 6038-6046

1235439-62-9 (2-(1,2-dimethyl-1H-imidazole-4-sulfonamido)acetic acid) 関連製品

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬